molecular formula C20H16FN5O2 B2538957 N-benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 778623-42-0

N-benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No. B2538957
CAS RN: 778623-42-0
M. Wt: 377.379
InChI Key: JHDXTVVEGJXPNK-UHFFFAOYSA-N
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Description

“N-benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds .

Scientific Research Applications

Synthesis and Biological Evaluation
The chemical structure similar to N-benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has been synthesized and evaluated for biological activities. These compounds have shown high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), suggesting their potential use in the study of neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).

Radiosynthesis for PET Imaging
Another study focused on the radiosynthesis of derivatives, highlighting their application in imaging the translocator protein (18 kDa) with PET. These derivatives, including DPA-714, are designed for in vivo imaging, showcasing a method for labeling with fluorine-18 and providing a tool for investigating neuroinflammatory processes (Dollé et al., 2008).

Neuroinflammation PET Imaging
A series of novel pyrazolo[1,5-a]pyrimidines, closely related to the specified acetamide, were synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO). These compounds, showing subnanomolar affinity for TSPO, are recognized as early biomarkers of neuroinflammatory processes, confirming their utility in neuroinflammation PET imaging studies (Damont et al., 2015).

Anticancer and Anti-inflammatory Activities
Compounds with a similar chemical framework have been investigated for their anti-inflammatory and anticancer activities. One study synthesized derivatives showing significant anti-inflammatory activity, highlighting the potential for developing new therapeutic agents (Sunder & Maleraju, 2013). Additionally, novel antitumor derivatives containing a pyrazole moiety were synthesized, with some compounds showing more effective antitumor activity than the reference drug, doxorubicin, indicating their potential in cancer therapy (Alqasoumi et al., 2009).

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s known that compounds with similar structures can interact with their targets through various mechanisms, such as inhibitory activity against certain viruses .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and others . These activities suggest that the compound could affect multiple biochemical pathways.

Result of Action

Similar compounds have shown substantial antiviral activity , suggesting that this compound might also have significant biological effects.

Action Environment

One study showed that a similar compound acted as a corrosion inhibitor in an acidic environment , suggesting that environmental conditions could potentially influence the action of this compound.

properties

IUPAC Name

N-benzyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c21-15-6-8-16(9-7-15)26-19-17(11-24-26)20(28)25(13-23-19)12-18(27)22-10-14-4-2-1-3-5-14/h1-9,11,13H,10,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDXTVVEGJXPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

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